molecular formula C10H14O2 B12001898 Ethanol, 2-(1-phenylethoxy)- CAS No. 4799-66-0

Ethanol, 2-(1-phenylethoxy)-

Cat. No.: B12001898
CAS No.: 4799-66-0
M. Wt: 166.22 g/mol
InChI Key: BMHHGQVJEGDNJM-UHFFFAOYSA-N
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Description

2-(1-Phenylethoxy)ethanol is an organic compound with the molecular formula C10H14O2 It is a secondary alcohol, characterized by the presence of a phenyl group attached to an ethoxy group, which is further connected to an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(1-Phenylethoxy)ethanol can be synthesized through several methods. One common approach involves the reaction of phenol with ethylene oxide in the presence of a base, such as sodium hydroxide. This reaction typically occurs under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of 2-(1-Phenylethoxy)ethanol often involves the use of phenolate and monohalohydrin. The phenolate reacts with the monohalohydrin at a temperature below the boiling point of the reaction mixture, resulting in the formation of 2-(1-Phenylethoxy)ethanol .

Chemical Reactions Analysis

Types of Reactions

2-(1-Phenylethoxy)ethanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to yield simpler alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction produces simpler alcohols.

Scientific Research Applications

2-(1-Phenylethoxy)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Phenylethoxy)ethanol involves its interaction with specific molecular targets and pathways. For instance, it can act as a nucleophile in substitution reactions, where the hydroxyl group participates in the formation of new bonds. The exact pathways and targets depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

    Phenoxyethanol: Similar in structure but with different functional groups.

    2-Phenylethanol: Lacks the ethoxy group present in 2-(1-Phenylethoxy)ethanol.

    Benzyl Alcohol: Contains a benzyl group instead of a phenyl group.

Uniqueness

2-(1-Phenylethoxy)ethanol is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable in various research and industrial applications .

Properties

CAS No.

4799-66-0

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

2-(1-phenylethoxy)ethanol

InChI

InChI=1S/C10H14O2/c1-9(12-8-7-11)10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3

InChI Key

BMHHGQVJEGDNJM-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)OCCO

Origin of Product

United States

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